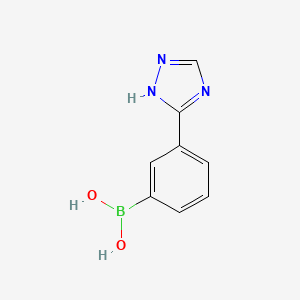
(3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-1,2,4-トリアゾール-5-イル)フェニル)ボロン酸は、フェニル環にボロン酸基が結合し、さらに1H-1,2,4-トリアゾール-5-イル基で置換された化合物です。この化合物は、その潜在的な生物活性と、さまざまな医薬品合成におけるビルディングブロックとしての役割から、医薬品化学において大きな注目を集めています。
準備方法
合成経路と反応条件
(3-(1H-1,2,4-トリアゾール-5-イル)フェニル)ボロン酸の合成は、通常、トリアゾール環の形成後にボロン酸基を導入することで行われます。一般的な方法の1つは、3-ブロモアニリンとアジ化ナトリウムを反応させて対応するアジドを生成し、その後環化反応によってトリアゾール環を形成させる方法です。 得られた化合物は、次にボロン酸誘導体との鈴木カップリング反応に付されて、ボロン酸基を導入されます .
工業生産方法
(3-(1H-1,2,4-トリアゾール-5-イル)フェニル)ボロン酸の工業生産では、同様の合成経路が採用されますが、規模が大きく、収量と純度が最適化されています。これは、通常、連続フローリアクターと自動合成プラットフォームを使用して、一貫した生産品質と効率を実現します。
化学反応の分析
反応の種類
(3-(1H-1,2,4-トリアゾール-5-イル)フェニル)ボロン酸は、次のようなさまざまな種類の化学反応を起こすことができます。
酸化: ボロン酸基は酸化されて、対応するボロン酸エステルまたはボレートを形成することができます。
還元: トリアゾール環は、特定の条件下で還元されて、対応するアミンを形成することができます。
一般的な試薬と条件
酸化: 過酸化水素などの過酸化物と触媒の存在。
還元: パラジウム触媒を用いた水素ガス。
置換: ニトロ化には硝酸などのニトロ化剤、ハロゲン化には臭素などのハロゲン化剤。
生成される主な生成物
酸化: ボロン酸エステルまたはボレート。
還元: アミン。
置換: フェニル環のニトロまたはハロゲン化誘導体。
科学的研究の応用
(3-(1H-1,2,4-トリアゾール-5-イル)フェニル)ボロン酸は、科学研究において幅広い用途があります。
化学: 複雑な有機分子の合成におけるビルディングブロックとして、また配位化学における配位子として使用されます.
生物学: 特にボロン酸と相互作用する酵素に対する酵素阻害剤としての可能性について調査されています。
医学: 抗がん、抗真菌、抗菌特性の可能性について研究されています.
産業: 新素材の開発や、さまざまな化学反応における触媒として利用されています。
作用機序
(3-(1H-1,2,4-トリアゾール-5-イル)フェニル)ボロン酸の作用機序は、多くの場合、ボロン酸基を介した生物学的標的との相互作用を伴います。 この基は、ジオールやその他の求核剤と可逆的な共有結合を形成することができ、プロテアーゼやキナーゼなどの活性部位にセリン残基を持つ酵素の強力な阻害剤となります . トリアゾール環も水素結合やπ-π相互作用に参加して、生物学的標的への結合親和性をさらに高めることができます。
類似化合物との比較
類似化合物
(3-(1H-1,2,4-トリアゾール-5-イル)フェニル)メタノール: ボロン酸基ではなくヒドロキシル基を持つ同様の構造。
(3-(1H-1,2,4-トリアゾール-5-イル)フェニル)アミン: ボロン酸基ではなくアミン基を持つ同様の構造。
(3-(1H-1,2,4-トリアゾール-5-イル)フェニル)酢酸: ボロン酸基ではなく酢酸基を持つ同様の構造.
独自性
(3-(1H-1,2,4-トリアゾール-5-イル)フェニル)ボロン酸は、ボロン酸基の存在により、独自の化学反応性と生物活性を持ちます。ボロン酸基は、生物学的標的との可逆的な共有結合相互作用を可能にするため、医薬品化学において、酵素阻害剤やその他の治療薬の開発のための貴重なツールとなります。
特性
分子式 |
C8H8BN3O2 |
|---|---|
分子量 |
188.98 g/mol |
IUPAC名 |
[3-(1H-1,2,4-triazol-5-yl)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5,13-14H,(H,10,11,12) |
InChIキー |
OMILFRGJAGIJGO-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)C2=NC=NN2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11904449.png)
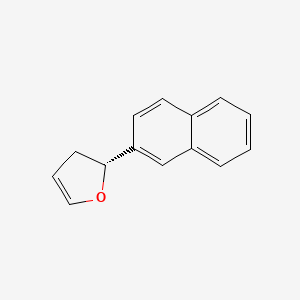

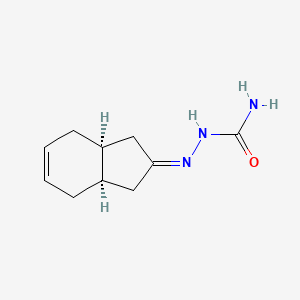


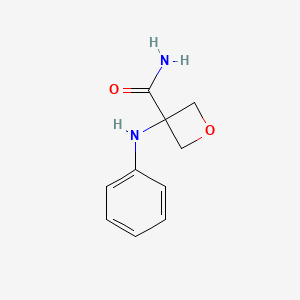


![[Chloromethyl(dimethyl)silyl] butanoate](/img/structure/B11904505.png)
![2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11904513.png)
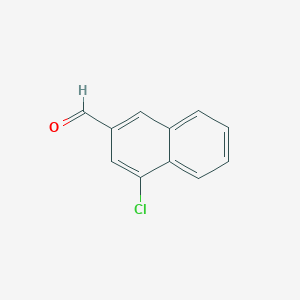
![3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene](/img/structure/B11904526.png)
